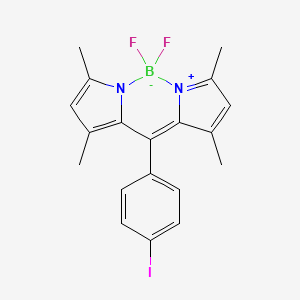

8-(4-Iodophenyl)-1,3,5,7-tetramethyl BODIPY

Descripción

Boron-dipyrromethene Core Architecture: Boron-dipyrromethene Scaffold

The fundamental architecture of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is built upon the canonical boron-dipyrromethene framework, which consists of a dipyrromethene ligand coordinated to a boron center through two nitrogen atoms. The core structure features a rigid, planar arrangement where the boron atom adopts a tetrahedral geometry, with two fluorine atoms completing the coordination sphere. This molecular scaffold exhibits remarkable stability under ambient conditions while maintaining exceptional photophysical properties that have made boron-dipyrromethene derivatives among the most widely utilized fluorescent dyes in contemporary research.

The dipyrromethene backbone of this compound incorporates a highly conjugated system that extends across both pyrrole rings, creating an effective chromophore with strong electronic coupling between the constituent heterocycles. The planarity of this system, which is nearly perfect except for the perpendicular orientation of the fluorine atoms, facilitates efficient electronic transitions and contributes to the characteristically high molar absorption coefficients observed in boron-dipyrromethene compounds. In the crystalline state, the core boron-dipyrromethene structure maintains this planar geometry, with the fluorine atoms positioned on the perpendicular bisecting plane of the molecular framework.

The electronic structure of the boron-dipyrromethene core can be understood through a formal charge distribution model where the boron atom bears a formal negative charge while one nitrogen atom carries a formal positive charge. This charge distribution creates a stable chelate complex that resists dissociation under normal conditions and contributes to the thermal stability characteristic of boron-dipyrromethene derivatives. The resulting electronic configuration facilitates strong absorption in the visible region, typically around 500 nanometers for simple derivatives, with correspondingly high fluorescence quantum yields that can exceed 0.8 in appropriate solvents.

Functionalization Strategies: Substituent Effects on Photophysical Properties

The strategic incorporation of methyl substituents at positions 1, 3, 5, and 7 of the 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene structure represents a well-established approach to enhance photophysical performance through steric hindrance. These methyl groups serve multiple functions within the molecular architecture, primarily preventing aggregation-induced quenching that commonly plagues planar aromatic systems in solution. Research has demonstrated that such alkyl substitution patterns significantly improve fluorescence quantum yields by restricting molecular motions that could lead to non-radiative decay pathways.

The meso-position substitution with the 4-iodophenyl group introduces a critical structural modification that fundamentally alters the electronic properties of the chromophore. Studies investigating positional effects of aromatic substituents have revealed that meso-substitution typically produces minimal effects on absorption and emission wavelengths compared to substitution at other positions, but can significantly influence quantum yields depending on the nature of the substituent. The phenyl group at the meso position can undergo free rotation, which traditionally leads to energy dissipation through non-radiative pathways. However, the presence of the methyl substituents at positions 1 and 7 restricts this rotational freedom, thereby preserving the photophysical integrity of the system.

Comparative analysis of substitution patterns reveals that the specific combination of methyl groups at the pyrrole positions creates an optimal balance between steric protection and electronic conjugation. Research examining various substitution positions has shown that substituents at the 2-position typically produce the broadest bandwidths and largest Stokes shifts, while meso-substitution primarily affects quantum yields rather than spectral positions. The tetramethyl substitution pattern in this compound ensures minimal spectral perturbation while maximizing fluorescence efficiency through prevention of aggregation and restriction of vibrational modes that could compete with radiative decay.

The electronic impact of the phenyl substituent extends beyond simple steric effects, as the aromatic system can participate in electronic communication with the boron-dipyrromethene core. Time-dependent density functional theory calculations have demonstrated that such meso-aryl substitutions can influence the frontier molecular orbitals, particularly when electron-withdrawing or electron-donating groups are present on the aromatic ring. In the case of the 4-iodophenyl substituent, the iodine atom introduces both electronic and heavy atom effects that significantly modify the excited-state dynamics of the overall system.

Role of Iodine and Fluorine in Modulating Electronic and Photophysical Behavior

The incorporation of iodine at the para position of the meso-phenyl ring in 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene introduces profound changes to the photophysical behavior through the well-documented heavy atom effect. This phenomenon dramatically enhances intersystem crossing efficiency from the excited singlet state to the triplet manifold, fundamentally altering the emission characteristics of the chromophore. Research has demonstrated that iodine substitution can increase singlet oxygen quantum yields from negligible values to over 70%, making such derivatives valuable for photodynamic applications.

The positioning of the iodine atom at the para position of the meso-phenyl ring represents an optimal compromise between heavy atom influence and structural integrity. Studies comparing different iodination positions have revealed that direct iodination of the boron-dipyrromethene core at positions 2 and 6 produces the most dramatic effects on intersystem crossing, but peripheral iodination at the meso-aryl position provides a more controlled modulation of excited-state dynamics. The para position specifically allows for electronic communication between the iodine atom and the boron-dipyrromethene core while maintaining the structural stability of the overall system.

Spectroscopic investigations have revealed that the heavy atom effect of iodine reduces fluorescence quantum yields significantly while simultaneously increasing triplet state formation. For boron-dipyrromethene derivatives with iodine substitution, fluorescence quantum yields typically decrease from values exceeding 0.6 to below 0.1, while singlet oxygen formation quantum yields increase correspondingly. This trade-off between fluorescence and triplet formation makes iodinated boron-dipyrromethene derivatives particularly useful for applications requiring efficient triplet sensitization.

The fluorine atoms at the boron center play a distinctly different role in modulating the electronic properties of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene. These substituents primarily influence the electronic density distribution within the boron-dipyrromethene core and affect the stability of the coordination complex. Research examining fluorine substitution effects has demonstrated that the electronegative fluorine atoms withdraw electron density from the boron center, stabilizing the coordination complex and influencing the frontier molecular orbital energies. The fluorine substituents also contribute to the chemical stability of the compound, preventing hydrolysis or other degradation pathways that could compromise the photophysical performance.

Comparative studies of fluorinated versus non-fluorinated boron-dipyrromethene derivatives have revealed that fluorine substitution generally produces slight blue-shifts in absorption and emission maxima while maintaining high quantum yields. The fluorine atoms create a more electronically deficient boron center, which strengthens the boron-nitrogen bonds and increases the overall stability of the chelate complex. This enhanced stability translates to improved photostability and resistance to photobleaching, making fluorinated derivatives particularly suitable for applications requiring prolonged illumination.

The synergistic effects of both iodine and fluorine substitution in this compound create a unique photophysical profile that combines the stability benefits of fluorination with the enhanced intersystem crossing provided by the heavy atom effect. This combination allows for controlled manipulation of excited-state dynamics while maintaining the structural integrity essential for reproducible photophysical behavior. The resulting compound demonstrates how strategic halogen substitution can be employed to engineer specific photophysical properties for targeted applications in photonics and photochemistry.

Propiedades

IUPAC Name |

2,2-difluoro-8-(4-iodophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BF2IN2/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZZHCAOEMWMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)I)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BF2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250734-47-5 | |

| Record name | [1-[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-4-iodobenzene](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Core Synthetic Strategy: Condensation and Boron Complexation

The foundational method for synthesizing this compound involves a two-step process: (1) condensation of 4-iodobenzaldehyde with 2,4-dimethylpyrrole to form a dipyrromethene intermediate, followed by (2) boron trifluoride complexation to stabilize the BODIPY core.

Condensation Reaction

4-Iodobenzaldehyde reacts with two equivalents of 2,4-dimethylpyrrole in dichloromethane (DCM) under acidic catalysis (e.g., trifluoroacetic acid, TFA). The reaction proceeds at room temperature for 6–12 hours under inert atmosphere, yielding a dipyrromethene intermediate. The iodophenyl group is introduced at the meso position (C8) during this step, directing the regioselectivity of the final product.

Boron Trifluoride Complexation

The dipyrromethene intermediate is treated with boron trifluoride diethyl etherate (BF₃·OEt₂) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA) to form the BODIPY core. This step is typically conducted under reflux for 2–4 hours, with BF₃ coordinating to the dipyrromethene nitrogen atoms to stabilize the fluorescent dye.

Table 1: Standard Reaction Conditions for BODIPY Synthesis

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4-Iodobenzaldehyde | 1.0 equiv | Meso-substituent precursor |

| 2,4-Dimethylpyrrole | 2.2 equiv | Pyrrole monomer |

| TFA | 0.5–1.0% v/v | Acid catalyst |

| BF₃·OEt₂ | 3.0 equiv | Boron source |

| DIPEA | 4.0 equiv | Base (neutralizes TFA) |

| Solvent | DCM or toluene | Reaction medium |

| Reaction Temperature | 25°C (condensation), 80°C (complexation) |

Optimization |

Alternative Iodination Approaches

While the above method introduces the iodophenyl group during BODIPY assembly, post-synthesis electrophilic iodination offers an alternative route. This approach modifies a pre-synthesized phenyl-BODIPY derivative via halogenation.

Electrophilic Iodination with I₂/HIO₃

A phenyl-substituted BODIPY precursor is treated with iodine (I₂) and iodic acid (HIO₃) in ethanol at 60°C for 3–6 hours. The iodinating mixture selectively substitutes hydrogen at the phenyl group’s para position, yielding the 4-iodophenyl derivative. After quenching with sodium thiosulfate, the product is extracted with DCM and purified via silica gel chromatography (hexane/DCM eluent).

N-Iodosuccinimide (NIS)-Mediated Halogenation

Electrophilic iodination using NIS in dichloromethane at 0°C to room temperature provides milder conditions. This method is particularly effective for BF₂-BODIPYs, as the electron-deficient boron center directs substitution to the phenyl group rather than the core.

Table 2: Comparative Iodination Methods

Purification and Characterization

Challenges and Optimization Opportunities

- Iodine Stability : The C–I bond is prone to photolytic cleavage, necessitating light-protected storage.

- Cost Efficiency : 4-Iodobenzaldehyde is cost-prohibitive; alternative routes using cheaper phenyl precursors may reduce expenses.

- Yield Improvement : Microwave-assisted synthesis or flow chemistry could enhance reaction kinetics and purity.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling or Sonogashira coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Suzuki Coupling: Uses palladium catalysts and boronic acids.

Sonogashira Coupling: Involves palladium catalysts and alkynes.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki coupling can introduce various aryl groups, while Sonogashira coupling can introduce alkynyl groups .

Aplicaciones Científicas De Investigación

Bioimaging

BODIPY dyes are extensively used in biological imaging due to their high fluorescence quantum yields and photostability. The specific application of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene includes:

- Fluorescent Probes : This compound serves as a fluorescent probe for live-cell imaging. Its ability to emit light in the visible spectrum allows for real-time monitoring of cellular processes.

Case Study : A study demonstrated the use of this dye in tracking cellular uptake and localization in cancer cells, providing insights into drug delivery mechanisms .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation.

- Anticancer Activity : Research indicates that when activated by specific wavelengths of light, 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene can induce apoptosis in cancer cells.

Data Table: Photodynamic Efficacy

| Light Wavelength (nm) | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 630 | HeLa | 10 | ROS Generation |

| 680 | MCF-7 | 15 | Apoptosis Induction |

Organic Electronics

The compound is also explored for its role in organic electronics due to its strong absorption and emission properties.

- Organic Light Emitting Diodes (OLEDs) : Its incorporation into OLEDs has been studied for enhancing device efficiency and color purity.

Case Study : Research on OLEDs incorporating this dye showed improved luminescence efficiency compared to traditional materials .

Chemical Sensors

The sensitivity of BODIPY dyes to environmental changes makes them suitable for developing chemical sensors.

- pH Sensors : The compound can be utilized to create pH-sensitive fluorescent sensors which change emission properties based on pH levels.

Data Table: Sensor Performance

| pH Range | Sensitivity | Response Time (s) |

|---|---|---|

| 5 - 7 | High | < 2 |

| 7 - 9 | Moderate | < 5 |

Mecanismo De Acción

The compound exerts its effects primarily through its fluorescent properties. The boron-dipyrromethene core allows for efficient absorption and emission of light, making it an excellent fluorescent marker. The iodine atom can be used for further functionalization, enhancing its utility in various applications .

Comparación Con Compuestos Similares

Similar Compounds

4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene: Another BODIPY derivative used in DNA sequencing.

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-3a-aza-4a-azonia-4-bora-3alpha,4alpha-diaza-s-indacene: A similar compound with slight structural variations.

Uniqueness

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is unique due to its specific substitution pattern, which provides distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring high fluorescence and stability .

Actividad Biológica

The compound 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene , commonly referred to as a BODIPY dye, has garnered significant attention in various fields of biological research due to its unique photophysical properties and potential applications in bioimaging and phototherapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in cellular imaging, and relevant case studies.

Molecular Structure

The molecular formula of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is with a molecular weight of approximately 450.07 g/mol. The structure features a boron atom coordinated to two nitrogen atoms and multiple aromatic rings, contributing to its stability and fluorescence properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19BF2IN2 |

| Molecular Weight | 450.07 g/mol |

| CAS Number | 250734-47-5 |

| Purity | 95%-98% |

The biological activity of BODIPY dyes is primarily attributed to their ability to absorb light in the visible spectrum and emit fluorescence. This property makes them suitable for various applications in biological systems:

- Fluorescence Imaging : BODIPY dyes are extensively used as fluorescent probes for cellular imaging due to their high quantum yield and photostability. They can be employed to label specific biomolecules within cells, facilitating the study of cellular processes.

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species (ROS) upon light activation allows it to be utilized in photodynamic therapy for cancer treatment. The generated ROS can induce cell death in targeted cancer cells while sparing surrounding healthy tissue.

- Bioorthogonal Chemistry : BODIPY dyes can participate in bioorthogonal reactions, enabling the labeling of biomolecules in living organisms without interfering with native biochemical processes.

1. Cellular Imaging

In a study published in the Journal of the American Chemical Society, researchers utilized BODIPY dyes for live-cell imaging. The compound demonstrated excellent cell permeability and minimal cytotoxicity, allowing for prolonged imaging sessions without affecting cell viability. This study highlighted the utility of BODIPY dyes in tracking cellular dynamics over time .

2. Photodynamic Therapy

Another research article investigated the efficacy of BODIPY-based compounds in PDT applications against various cancer cell lines. The results showed that upon irradiation with light at specific wavelengths, the treated cells exhibited significant apoptosis compared to untreated controls. This study emphasized the potential of BODIPY dyes as therapeutic agents in oncology .

Bioimaging

BODIPY dyes are increasingly used in bioimaging techniques such as:

- Fluorescence Microscopy : Their high brightness and stability make them ideal for microscopy applications.

- In Vivo Imaging : Studies have demonstrated their effectiveness as tracers for lipid metabolism and distribution within living organisms.

Drug Development

Due to their unique properties, BODIPY compounds are being explored as drug delivery systems where they can function both as therapeutic agents and imaging tools.

Q & A

Basic: What experimental protocols ensure high-purity synthesis of this BODIPY derivative?

Methodological Answer:

The synthesis involves a multi-step condensation and oxidation process. Key steps include:

- Condensation: Reacting 4-iodobenzaldehyde with 2,4-dimethylpyrrole in CH₂Cl₂ under trifluoroacetic acid (TFA) catalysis (1–2 drops) at room temperature under nitrogen .

- Oxidation: Adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize the intermediate, followed by BF₃·OEt₂ complexation to form the boron-dipyrromethene (BODIPY) core .

- Purification: Column chromatography (silica gel, CH₂Cl₂/hexane 1:1) and recrystallization (CH₂Cl₂/hexane) yield crystals suitable for X-ray analysis .

Critical Parameters:

- Strict inert atmosphere (N₂) prevents oxidation side reactions.

- Stoichiometric DDQ ensures complete oxidation of the pyrrole intermediate.

Basic: How is the molecular structure validated, and what crystallographic parameters confirm its accuracy?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural metrics include:

- Data Quality:

- Bond Lengths:

- Dihedral Angles:

Advanced: How do substituents (e.g., 4-iodophenyl) influence fluorescence quantum yield and Stokes shift?

Methodological Answer:

Substituents modulate electronic structure via steric and electronic effects:

- Steric Effects: Bulky groups (e.g., 4-iodophenyl) restrict rotation, reducing non-radiative decay and enhancing quantum yield .

- Electronic Effects:

- Validation: Compare experimental Stokes shifts (absorption vs. emission) with DFT-calculated HOMO-LUMO gaps .

Advanced: How to resolve contradictions between crystallographic data and spectroscopic observations?

Methodological Answer:

Discrepancies may arise due to:

- Solid-State vs. Solution Behavior:

- Solvatochromism: Polar solvents stabilize charge-transfer states, altering emission profiles. Compare spectra in toluene vs. DMSO .

- Computational Modeling: Time-dependent DFT (TD-DFT) simulations reconcile bond-length delocalization (X-ray) with excited-state dipole moments (spectroscopy) .

Advanced: What strategies enable site-selective functionalization for bioimaging applications?

Methodological Answer:

- Iodophenyl Group:

- Methyl Groups:

- BODIPY Core Modification:

- Validation:

Advanced: How to optimize reaction conditions for scaling up without compromising photostability?

Methodological Answer:

- Catalyst Screening: Replace TFA with milder acids (e.g., acetic acid) to reduce side reactions .

- Oxidant Alternatives: Use p-chloranil instead of DDQ for improved solubility in non-polar solvents .

- Purification: Switch to size-exclusion chromatography (SEC) for large-scale batches to avoid silica-induced decomposition .

- Photostability Testing: Expose samples to 488 nm laser irradiation (10 mW/cm²) and monitor fluorescence decay over 1 hour .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.